molecular formula C12H20N2 B1368194 (2-Aminomethyl-benzyl)-diethyl-amine CAS No. 84227-68-9

(2-Aminomethyl-benzyl)-diethyl-amine

Cat. No. B1368194
CAS RN: 84227-68-9
M. Wt: 192.3 g/mol
InChI Key: CVVJKBIPNSXFSQ-UHFFFAOYSA-N
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Description

“(2-Aminomethyl-benzyl)-diethyl-amine” is a chemical compound with the molecular formula C12H20N2 . It has a molecular weight of 192.30 g/mol .


Synthesis Analysis

The synthesis of amines, such as “(2-Aminomethyl-benzyl)-diethyl-amine”, often involves reductive amination, a key approach to C–N bond construction due to its operational easiness and a wide toolbox of protocols . The process of reductive amination plays a paramount role in pharmaceutical and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “(2-Aminomethyl-benzyl)-diethyl-amine” can be represented by the canonical SMILES notation: CCN(CC)CC1=CC=CC=C1CN .


Chemical Reactions Analysis

Amines, including “(2-Aminomethyl-benzyl)-diethyl-amine”, can undergo a variety of chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

“(2-Aminomethyl-benzyl)-diethyl-amine” has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . Its topological polar surface area is 29.3 Ų . It has a heavy atom count of 14 .

Scientific Research Applications

  • Synthesis of Benzylic Amines

    Benzylic amines, which include (2-Aminomethyl-benzyl)-diethyl-amine, are essential in pharmaceuticals and agrochemicals. The palladium-catalyzed carbonylative aminohomologation of aryl halides offers a direct aminomethylation method for synthesizing these compounds (Jin‐Bao Peng et al., 2018).

  • Aminobenzylation of Aldehydes

    This process, which includes a one-pot aminobenzylation of aldehydes with toluenes, is significant in producing a diverse array of 1,2-diarylethylamine derivatives, including variants of (2-Aminomethyl-benzyl)-diethyl-amine (Zhiting Wang et al., 2018).

  • Corrosion Inhibition

    Benzimidazole derivatives, related to (2-Aminomethyl-benzyl)-diethyl-amine, are used as corrosion inhibitors for mild steel in acidic media. These compounds form insoluble complexes with ferrous species, protecting the steel from corrosion (Yongming Tang et al., 2013).

  • Photochemical Release of Amines

    The benzylic C-N bond in compounds like (2-Aminomethyl-benzyl)-diethyl-amine can be cleaved photochemically to release amines. This is particularly useful in the synthesis of primary, secondary, and tertiary amines (Pengfei Wang et al., 2016).

  • Catalytic Reductive Aminations

    This process, crucial in the sustainable production of amines and their functionalization, can involve compounds similar to (2-Aminomethyl-benzyl)-diethyl-amine. These reactions are widely applied in industries for synthesizing various amines, including pharmaceuticals (K. Murugesan et al., 2020).

  • Regioselective Mannich Reaction

    This reaction, important for synthesizing chitosan derivatives, utilizes aminomethylation processes relevant to compounds like (2-Aminomethyl-benzyl)-diethyl-amine (Y. Omura et al., 2001).

  • Oxidative Synthesis of 2-Aryl Quinazolines

    The synthesis involves benzyl C-H bond amination, a process relevant to the creation and manipulation of compounds like (2-Aminomethyl-benzyl)-diethyl-amine (B. Han et al., 2011).

  • Iodine-Catalyzed Aminosulfonation

    This method functionalizes benzylic and aliphatic hydrocarbons, similar to the chemical processes involving (2-Aminomethyl-benzyl)-diethyl-amine (Angus A. Lamar et al., 2010).

properties

IUPAC Name

N-[[2-(aminomethyl)phenyl]methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVJKBIPNSXFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424554
Record name (2-Aminomethyl-benzyl)-diethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminomethyl-benzyl)-diethyl-amine

CAS RN

84227-68-9
Record name (2-Aminomethyl-benzyl)-diethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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